((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine
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Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a complex organic compound that features a sulfonyl group attached to a 4-chloro-2-nitrophenyl moiety and a 2-phenoxyphenyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product formed is ((4-amino-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl disulfide
- 2-Nitrobenzenesulfonyl chloride
- 2-Amino-2′-chloro-5-nitrobenzophenone
Uniqueness
Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZDNXMFHLCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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